WXGYNYCQOCDAQB-VAVBAHLNSA-N
Description
The compound corresponding to the identifier “WXGYNYCQOCDAQB-VAVBAHLNSA-N” (CAS No. 1046861-20-4) is a substituted phenylboronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical and pharmacological properties include:
- Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)
- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" in aqueous systems .
- GI Absorption: High
- Synthetic Accessibility: 2.07 (moderate difficulty in synthesis) .
The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C . Its structural features include a boronic acid group (-B(OH)₂) attached to a bromo- and chloro-substituted benzene ring, which is critical for its reactivity in Suzuki-Miyaura coupling reactions.
Properties
Molecular Formula |
C25H26N2O4 |
|---|---|
Molecular Weight |
418.493 |
InChI |
InChI=1S/C25H26N2O4/c1-30-19-11-9-18(10-12-19)27-16-25-14-13-20(31-25)21(22(25)24(27)29)23(28)26-15-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-14,20-22H,5,8,15-16H2,1H3,(H,26,28)/t20-,21?,22-,25-/m1/s1 |
InChI Key |
WXGYNYCQOCDAQB-VAVBAHLNSA-N |
SMILES |
COC1=CC=C(C=C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NCCCC5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound exhibits structural and functional similarities to other halogenated phenylboronic acids, as listed in . Below is a comparative analysis based on substituent patterns, physicochemical properties, and synthetic parameters:
Table 1: Comparative Analysis of Target Compound and Structural Analogs
| Compound Name | Molecular Formula | Substituent Pattern | Molecular Weight (g/mol) | LogP (XLOGP3) | Solubility (mg/mL) | Similarity Score |
|---|---|---|---|---|---|---|
| Target Compound | C₆H₅BBrClO₂ | Bromo, Chloro | 235.27 | 2.15 | 0.24 | 1.00 |
| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₄BBrClO₂ | Bromo (C3), Chloro (C5) | 234.26 | ~2.10* | ~0.20* | 0.87 |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₃BBrCl₂O₂ | Bromo (C6), Dichloro (C2, C3) | 268.27 | ~2.50* | ~0.10* | 0.71 |
* Estimated values based on structural analogs and substituent effects.
Key Findings:
Substituent Effects on Lipophilicity (LogP) :
- The target compound’s LogP (2.15) reflects a balance between its bromo and chloro substituents. Analogs with additional halogens, such as (6-Bromo-2,3-dichlorophenyl)boronic acid, exhibit higher estimated LogP (~2.50) due to increased halogen content, enhancing lipophilicity .
- Substituent position also influences LogP; para-substituted halogens (as in the target) reduce steric hindrance compared to ortho/di-ortho analogs.
Solubility Trends :
- The target’s solubility (0.24 mg/mL) is higher than that of analogs with more halogens, which exhibit reduced aqueous solubility (e.g., ~0.10 mg/mL for the dichloro analog) due to increased molecular weight and lipophilicity .
Synthetic Accessibility :
- The target’s synthesis route is comparable to other phenylboronic acids, but steric hindrance in ortho-substituted analogs (e.g., 6-Bromo-2,3-dichloro) may require longer reaction times or elevated temperatures.
Pharmacological Implications :
- The target’s BBB permeability distinguishes it from analogs with higher halogen content, which are likely too lipophilic for effective CNS penetration.
- High GI absorption in the target suggests oral bioavailability, whereas analogs with lower solubility may face formulation challenges .
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